molecular formula C8H5ClF4 B1586354 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 67515-62-2

4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B1586354
CAS No.: 67515-62-2
M. Wt: 212.57 g/mol
InChI Key: LSKZGATXKOIZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group, a fluoro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which involves the use of radical initiators and trifluoromethylating agents .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.

Scientific Research Applications

4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluoro and trifluoromethyl groups can influence the compound’s electronic properties and interactions with other molecules.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1-fluoro-2-methylbenzene
  • 4-(Chloromethyl)-1-fluoro-2-(difluoromethyl)benzene
  • 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene

Comparison: this compound is unique due to the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZGATXKOIZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374668
Record name 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-62-2
Record name 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67515-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67515-62-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.